Adenosine, 3'-deoxy-3'-fluoro-N-(1-oxohexadecyl)-
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Overview
Description
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a fluorine atom at the 3’ position and the addition of a hexadecyl group at the N-position, which significantly alters its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- typically involves multiple steps, starting with the fluorination of adenosine at the 3’ position. This is followed by the acylation of the amino group with a hexadecanoyl chloride under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- involves its interaction with specific molecular targets, such as adenosine receptors. The fluorine substitution and hexadecyl group modification enhance its binding affinity and selectivity, leading to altered signaling pathways and physiological effects. These modifications can influence various cellular processes, including vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, which lacks the fluorine substitution and hexadecyl group.
3’-Deoxyadenosine: Similar but without the fluorine atom.
N-Hexadecyladenosine: Lacks the fluorine substitution but has the hexadecyl group.
Uniqueness
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, binding affinity, and selectivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
122654-32-4 |
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Molecular Formula |
C26H42FN5O4 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]hexadecanamide |
InChI |
InChI=1S/C26H42FN5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)31-24-22-25(29-17-28-24)32(18-30-22)26-23(35)21(27)19(16-33)36-26/h17-19,21,23,26,33,35H,2-16H2,1H3,(H,28,29,31,34)/t19-,21-,23-,26-/m1/s1 |
InChI Key |
STBFDSBMEYZUMC-PAGNRNNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
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